molecular formula C22H26N4O2 B4062446 N-ethyl-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-3-(propionylamino)benzamide

N-ethyl-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-3-(propionylamino)benzamide

Cat. No. B4062446
M. Wt: 378.5 g/mol
InChI Key: OJZMZIASNNZHJV-UHFFFAOYSA-N
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Description

N-ethyl-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-3-(propionylamino)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PEP005, and it has been studied extensively for its biological and pharmacological properties.

Scientific Research Applications

Synthesis Techniques and Chemical Studies

N-ethyl-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-3-(propionylamino)benzamide, a compound with potential in various chemical and biochemical applications, has been explored in the context of its synthesis and chemical behavior. Research has delved into the alkylation and acylation of aminoimidazoles, relevant to the synthesis of benzimidazole derivatives. For example, treatment of ethyl 5-amino-1-benzylimidazole-4-carboxylate with butyl-lithium and methyl iodide yielded derivatives important for further chemical transformations (Mackenzie et al., 1988). Similarly, studies on the synthesis and biological activity of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates have highlighted their potential as antineoplastic and antifilarial agents, indicating a broad spectrum of biological activity associated with such compounds (Ram et al., 1992).

Structural and Spectroscopic Analysis

Structural and spectroscopic analyses have been critical in understanding the properties of benzimidazole derivatives. For instance, the synthesis of N-(1H-Benzimidazol-2-yl)-N′-benzyl propionamidine and its structural elucidation through NMR and X-ray diffraction techniques have provided insights into the molecular conformation and potential interaction sites for further chemical or biochemical applications (Raouafi et al., 2007).

Antimicrobial Activities

The antimicrobial properties of benzimidazole derivatives, including those structurally similar to N-ethyl-N-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-3-(propionylamino)benzamide, have been extensively studied. Research into 3-arylamino-5-[2-(substituted imidazol-1-yl or benzimidazol-1-yl)ethyl]-1,2,4-triazole derivatives has shown remarkable activity against various bacterial and fungal strains, highlighting the potential of benzimidazole derivatives in developing new antimicrobial agents (Demirayak et al., 2000).

Pharmaceutical Applications

The pharmacological potential of benzimidazole derivatives extends to antiviral and anticancer activities. For instance, novel benzamide-based 5-aminopyrazoles and their fused heterocycles have shown remarkable anti-avian influenza virus activity, demonstrating the versatility of benzimidazole derivatives in addressing various health concerns (Hebishy et al., 2020).

properties

IUPAC Name

N-ethyl-N-[2-(6-methyl-1H-benzimidazol-2-yl)ethyl]-3-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2/c1-4-21(27)23-17-8-6-7-16(14-17)22(28)26(5-2)12-11-20-24-18-10-9-15(3)13-19(18)25-20/h6-10,13-14H,4-5,11-12H2,1-3H3,(H,23,27)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZMZIASNNZHJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)N(CC)CCC2=NC3=C(N2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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